molecular formula C14H23NO3 B1199298 N-Isopropylmethoxamine CAS No. 550-53-8

N-Isopropylmethoxamine

Cat. No. B1199298
CAS RN: 550-53-8
M. Wt: 253.34 g/mol
InChI Key: YZXKGCIDSYWQIV-UHFFFAOYSA-N
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Description

N-Isopropylmethoxamine is a chemical compound with the molecular formula C14H23NO3 . It is also known as Isopropylamphetamine, a psychostimulant of the substituted amphetamine class . It is an isomer of propylamphetamine and was discovered by a team at Astra Laekemedel AB . The isopropyl moiety reduces the stimulant activity of the compound but greatly increases the duration of action .


Synthesis Analysis

N-Isopropylacrylamide-based polymers were synthesized by the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) . Another synthesis method involves N-Methylisopropylamine, which can be used to synthesize the MIPT family of tryptamines (MIPT, 5-Meo-MIPT, and 4-MeO-MIPT) by SN2 displacement on brominated or tosylated tryptophols, alternatively through indole-3-glyoxylchlorides (made from indoles and oxalyl chloride) .


Molecular Structure Analysis

The molecular structure of N-Isopropylmethoxamine can be analyzed using various techniques such as vibrational spectra and DFT calculations . The molecular structure of a compound can provide insights into its physical and chemical properties, as well as its reactivity .

Scientific Research Applications

  • N-Isopropylmethoxamine as a β-blocker: A study by Kukovetz and Pöch (1967) investigated the effects of N-Isopropylmethoxamine (IMA) on the heart, particularly its blocking effects on mechanical and metabolic stimulation induced by noradrenaline, isoprenaline, and tetrahydropapaveroline. They found that IMA, particularly the l-isomer, acted as a weak and short-acting β-blocker with its activity bound to the l-isomer. This suggests potential cardiovascular applications for IMA (Kukovetz & Pöch, 1967).

  • Comparison with Similar Compounds: Another study by Levy (1966) explored the adrenergic blocking activity of N-tert.-butylmethoxamine (butoxamine), comparing its effects to those of N-isopropylmethoxamine. They found that butoxamine produced a selective blockade of some beta adrenergic receptors, similar to the blockade produced by N-isopropylmethoxamine. This research adds to the understanding of N-Isopropylmethoxamine's pharmacological profile and its potential for selective beta receptor blockade (Levy, 1966).

  • Application in Brain Imaging: N-Isopropylmethoxamine has also been studied for its potential use in brain imaging. For example, von Schulthess et al. (1985) evaluated N-isopropyl-[123I] p-iodoamphetamine (IMP) in quantitative, noninvasive assessments of regional cerebral blood flow and function. Their method compared data from patients with established pathology to normal individuals, demonstrating its usefulness in assessing the presence and severity of cerebral disease (von Schulthess et al., 1985).

  • Use in Lung Imaging: Van Zandwijk et al. (1986) discovered that N-isopropyl-p[123I]iodoamphetamine, initially designed for brain scintigraphy, could be used for lung imaging. They found that this compound was retained by the normal lung and could identify the extent of lung disease where the pulmonary circulation is the initial site of disorder (van Zandwijk et al., 1986).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-9(2)15-10(3)14(16)12-8-11(17-4)6-7-13(12)18-5/h6-10,14-16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXKGCIDSYWQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-15-4 (hydrochloride)
Record name Isopropylmethoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70970362
Record name 1-(2,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylmethoxamine

CAS RN

550-53-8
Record name 2,5-Dimethoxy-α-[1-[(1-methylethyl)amino]ethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropylmethoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ISOPROPYLMETHOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Q763925W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
A Klutch, M Bordun - Journal of Medicinal Chemistry, 1967 - ACS Publications
The properties of methoxamine ns a pressor amine have been well investigated in man and animals, De-cent studies indicate that methoxamine and its X-isopmpyl derivative (IMA) are …
Number of citations: 25 pubs.acs.org
B Levy - Journal of Pharmacology and Experimental …, 1964 - ASPET
We have found that N-isopropylmethoxarnine (IMA) and methoxamine are not typical beta adrenergic receptor blocking agents. They differ from dichloroisoproterenol (DCI) and …
Number of citations: 80 jpet.aspetjournals.org
R Baltzly, NB Mehta - Journal of Medicinal Chemistry, 1968 - ACS Publications
… positively identified among the metabolic products of N-isopropylmethoxamine, and XLVIII … The properties of N-isopropylmethoxamine which has the same configuration suggested a …
Number of citations: 16 pubs.acs.org
HM Maling, MA Williams, B Highman, J Garbus… - … Archiv für experimentelle …, 1964 - Springer
The effects of intravenous norepinephrine infusion (0.5 mg/kg in two hours) in conscious dogs can be classified according to the influence of pretreatment with phenoxybenzamine (2 or …
Number of citations: 90 link.springer.com
ML Cohen, KS Wiley - Life Sciences, 1978 - Elsevier
… Consistent with our findings in the jugular vein, practolol was more effective than N-isopropylmethoxamine in blocking relaxation to norepinephrine but not to isoproterenol (Fig. 4) . …
Number of citations: 49 www.sciencedirect.com
B Levy - Journal of Pharmacology and Experimental …, 1966 - ASPET
… the isolated rat uterus, butoxamine produced a blockade of the uterine inhibitory responses to the catecholamines that was similar to the blockade produced by N-isopropylmethoxamine…
Number of citations: 173 jpet.aspetjournals.org
JM Goldman, ME Hadley - Journal of Pharmacy and …, 1969 - academic.oup.com
… 1) that even at concentrations of 1 0 - 4 ~ neither N-isopropylmethoxamine nor butoxamine inhibited darkening by isoprenaline. In fact, if anything, these agents seemed to slightly …
Number of citations: 2 academic.oup.com
GA Robison, RW Butcher, I Øye, HE Morgan… - Molecular …, 1965 - ASPET
… N-Isopropylmethoxamine did not block either of these effects. It was suggested that epinephrine acts first on the membrane adenyl cyclase system to increase the rate of formation of …
Number of citations: 396 molpharm.aspetjournals.org
B Levy - British Journal of Pharmacology and Chemotherapy, 1966 - ncbi.nlm.nih.gov
… N-Isopropylmethoxamine will reduce the hyperglycaemia and increase in free fatty acids … We have found that, while N-isopropylmethoxamine will block the inhibitory responses of the rat …
Number of citations: 49 www.ncbi.nlm.nih.gov
ML Cohen, AS Landry - European Journal of Pharmacology, 1979 - Elsevier
… Neither the ~l-receptor antagonist, practolol, nor the ~2-receptor antagonist, N-isopropylmethoxamine, blocked the increase in jugular vein cyclic AMP produced by norepinephrine in …
Number of citations: 2 www.sciencedirect.com

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